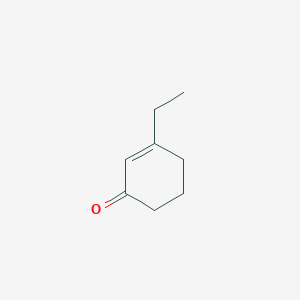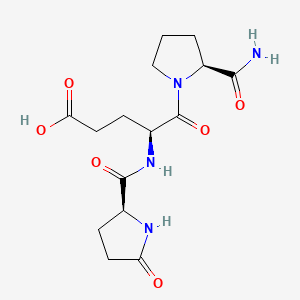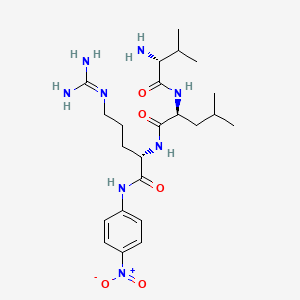
3-Ethylcyclohex-2-en-1-one
Übersicht
Beschreibung
3-Ethylcyclohex-2-en-1-one is a compound that can be considered as a derivative of cyclohexenone with an ethyl group substitution. It is related to various other cyclohexenone derivatives that have been synthesized and studied for their chemical properties and potential applications in organic synthesis and pharmaceuticals.
Synthesis Analysis
The synthesis of cyclohexenone derivatives often involves the use of readily available starting materials and aims to introduce functional groups that can serve as intermediates for further chemical transformations. For instance, the synthesis of a functionalized cyclohexene skeleton of GS4104 utilized L-serine as a starting material, employing ring-closing metathesis and diastereoselective Grignard reactions as key steps . Another approach for synthesizing substituted cyclohexenones involved treating allylic alcohol with PPh3.HBr followed by aldehydes in the presence of a base, yielding 1,3-dienes . Additionally, FeCl3/SiO2 nanoparticles have been used as a robust and efficient catalyst for the one-pot synthesis of 2-aminocyclohex-1-ene-1-carboxylic esters .
Molecular Structure Analysis
The molecular structures of cyclohexenone derivatives have been elucidated using techniques such as single crystal X-ray diffraction. For example, the crystal and molecular structures of certain chalcone derivative types of molecules, which are important for their biological activities, have been confirmed by X-ray diffraction data . These studies often reveal the conformation of the cyclohexenone ring and the spatial arrangement of substituents, which are crucial for understanding the reactivity and interaction of these molecules.
Chemical Reactions Analysis
Cyclohexenone derivatives can undergo various chemical reactions, including self-condensation, which can lead to a variety of dimeric products . The reactivity of these compounds can be influenced by the presence of substituents, as seen in the synthesis of 5-(trifluoromethyl)cyclohexane-1,3-dione and 3-amino-5-(trifluoromethyl)cyclohex-2-en-1-one, which serve as reactive intermediates for further synthesis . The isomerization and rearrangement reactions of certain cyclohexenone derivatives have also been studied, demonstrating their dynamic behavior under different conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclohexenone derivatives are determined by their molecular structure and the nature of their substituents. For instance, the presence of electron-withdrawing or electron-donating groups can significantly affect the compound's reactivity. The crystal packing stability of these compounds can be influenced by weak intermolecular interactions, such as hydrogen bonding . Additionally, the conformation of the cyclohexane ring, whether it is in a chair or other conformation, can impact the molecule's physical properties and reactivity . The introduction of cyano groups has been explored to synthesize novel compounds with unique properties, as demonstrated by the first synthesis of ethyl 3,3,5,5-tetracyano-2-hydroxy-2-methyl-4,6-diphenylcyclohexane-1-carboxylate .
Wissenschaftliche Forschungsanwendungen
Synthesis Applications
- Synthesis of 2-Aminocyclohex-1-ene-1-carboxylic Esters : A green method for synthesizing 2-aminocyclohex-1-ene-1-carboxylic esters has been developed using FeCl3/SiO2 nanoparticles, showcasing high yields and the use of an inexpensive, reusable catalyst (Kalhor & Safaei-Ghomi, 2015).
- Enantioselective Synthesis : A study demonstrated the enantioselective synthesis of 3-ethylcyclohexanone using a Cu(I) salt/N-heterocyclic carbene–Ag complex, achieving a reversal of enantioselectivity by changing the substrate addition order (Matsumoto et al., 2016).
- Photocycloaddition Reactions : Research on photocycloaddition reactions of 2-acylcyclohex-2-enones showed selective reactions to produce diacylcyclobutene derivatives and benzopyranones (Ferrer & Margaretha, 2001).
Chemical Characterization and Modification
- Cyclohexenone Synthesis : The cyclocondensation of 3-aryl-1-(2-thienyl)prop-2-en-1-ones with ethyl acetoacetate led to the synthesis of valuable intermediates for heterocycles synthesis (Roman, 2004).
- Crystal Structure Studies : The synthesis of complex cyclohexyl structures was analyzed, providing insights into molecular arrangements and intermolecular hydrogen bonding patterns (Kavitha et al., 2006).
Applications in Organic Chemistry
- Catalytic Activity in Cyclohexene Oxidation : Novel iron(II) and cobalt(II) phthalocyanine complexes showed potential as catalysts for cyclohexene oxidation, revealingspecific product selectivity and effective use of various oxidants (Saka et al., 2013).
- Nickel-Catalyzed Cocyclization : A study on nickel-catalyzed intermolecular cocyclization involving ethyl cyclopropylideneacetate and various alkynes has provided insights into the synthesis of seven-membered carbocycles (Saito et al., 2007).
- Synthesis of Aryl, Heteroaryl, and Vinyl Sulfides : The use of cis-1,2-cyclohexanediol as a ligand in a Cu-catalytic system was shown to be effective for the synthesis of a broad range of biologically important sulfides (Kabir et al., 2010).
Zukünftige Richtungen
Future research could focus on further elucidating the chemical properties and potential applications of 3-Ethylcyclohex-2-en-1-one. For instance, given the role of similar compounds as anti-aggregation pheromones in certain beetle species , 3-Ethylcyclohex-2-en-1-one could potentially have applications in pest management strategies.
Eigenschaften
IUPAC Name |
3-ethylcyclohex-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c1-2-7-4-3-5-8(9)6-7/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UORVPNKUEOFRLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)CCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90286058 | |
| Record name | 3-ethylcyclohex-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90286058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethylcyclohex-2-en-1-one | |
CAS RN |
17299-34-2 | |
| Record name | NSC43635 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43635 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-ethylcyclohex-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90286058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-Methyl-N-[4-(methylsulfonyl)-2-nitrophenyl]amine](/img/structure/B1330200.png)




![2-Methylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1330208.png)







